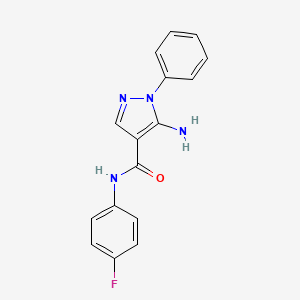
5-Amino-n-(4-fluorophenyl)-1-phenyl-1h-pyrazole-4-carboxamide
Übersicht
Beschreibung
5-Amino-n-(4-fluorophenyl)-1-phenyl-1h-pyrazole-4-carboxamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase enzyme known as glycogen synthase kinase 3 beta (GSK3β). This molecule has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and bipolar disorder.
Wirkmechanismus
5-Amino-n-(4-fluorophenyl)-1-phenyl-1h-pyrazole-4-carboxamide targets the protein kinase enzyme known as glycogen synthase kinase 3 beta (GSK3β). GSK3β is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. By inhibiting this enzyme, this compound is able to disrupt these processes, leading to anti-tumor and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of various tumor cell lines, suggesting that it may be useful in the treatment of cancer. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may be useful in the treatment of this condition as well. Finally, this compound has been shown to have mood-stabilizing effects in animal models of bipolar disorder, suggesting that it may be useful in the treatment of this condition as well.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Amino-n-(4-fluorophenyl)-1-phenyl-1h-pyrazole-4-carboxamide in lab experiments is that it has been extensively studied and has been shown to have anti-tumor and neuroprotective effects in preclinical studies. Additionally, this compound is a small molecule inhibitor, which makes it relatively easy to synthesize and administer in lab experiments. One limitation of using this compound in lab experiments is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research on 5-Amino-n-(4-fluorophenyl)-1-phenyl-1h-pyrazole-4-carboxamide. One area of research could be to further investigate its potential use in the treatment of cancer. Additionally, further research could be done to investigate its potential use in the treatment of Alzheimer's disease and bipolar disorder. Finally, future research could focus on developing more potent and selective inhibitors of GSK3β, which could potentially lead to the development of more effective treatments for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
5-Amino-n-(4-fluorophenyl)-1-phenyl-1h-pyrazole-4-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-tumor activity in preclinical studies, suggesting that it may be useful in the treatment of cancer. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may be useful in the treatment of this condition as well. Finally, this compound has been studied for its potential use in the treatment of bipolar disorder, as it has been shown to have mood-stabilizing effects in animal models of the condition.
Eigenschaften
IUPAC Name |
5-amino-N-(4-fluorophenyl)-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c17-11-6-8-12(9-7-11)20-16(22)14-10-19-21(15(14)18)13-4-2-1-3-5-13/h1-10H,18H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPNJIBISHGCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



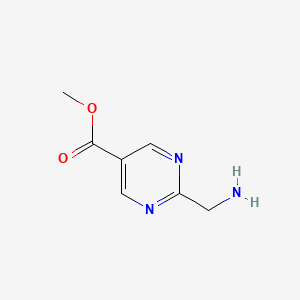
![2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3318579.png)
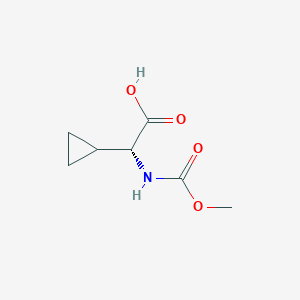
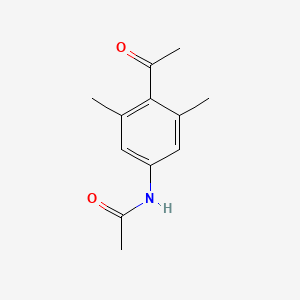

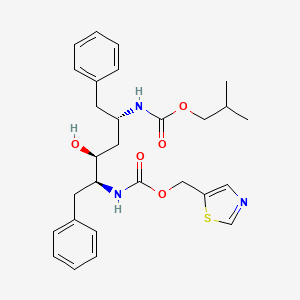
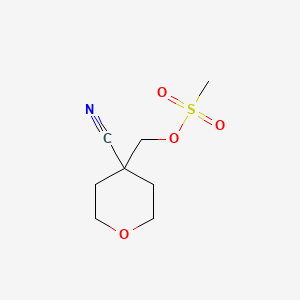

![7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3318622.png)
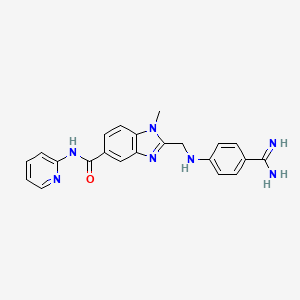
![(S)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine](/img/structure/B3318637.png)


